A Senior Scientist's Guide to 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery
A Senior Scientist's Guide to 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1] This fused, bicyclic heterocycle, an isostere of the natural purine base adenine, has become a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2][3] Its rigid, planar structure and versatile substitution points allow for the precise tuning of electronic and steric properties to achieve high potency and selectivity.[4]
This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . We will explore its core properties, logical synthetic pathways, critical role in drug development, and the essential protocols for its analysis and safe handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for next-generation therapeutics.
Section 1: Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of all subsequent research and development. The specific isomer of interest, with a chlorine atom at the C6 position and a carboxylic acid at the C2 position, is uniquely identified by the following CAS number.
| Identifier | Value | Source |
| CAS Number | 914206-75-0 | [5][6][][8][9][10] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5][][8] |
| Molecular Weight | 197.58 g/mol | [5][][8] |
| IUPAC Name | 6-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Appearance | Typically a solid powder |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The most logical approach begins with a precursor already containing the carboxylic acid moiety (or a precursor to it, like an ester) and builds the pyrimidine ring, followed by a final chlorination step.
Diagram: Proposed Synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Caption: Proposed four-step synthesis workflow.
Detailed Protocol and Rationale
-
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Precursor C)
-
Methodology: The synthesis of 5-aminopyrazoles is most versatilely achieved through the condensation of β-ketonitriles or related structures with hydrazines.[13] In this case, reacting a suitable β-ketoester derivative with hydrazine hydrate provides the core pyrazole ring with the necessary amino group for the subsequent cyclization and an ester group at the correct position to become the final carboxylic acid.
-
Causality: The use of an ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the subsequent chlorination step. It is readily deprotected in the final step.
-
-
Step 2: Formation of the Pyrazolo[1,5-a]pyrimidine Core (Intermediate E)
-
Methodology: The synthesized aminopyrazole (C) is reacted with a 1,3-dicarbonyl compound like malondialdehyde or a synthetic equivalent in an acid-catalyzed cyclocondensation reaction.
-
Causality: This reaction regioselectively forms the fused pyrimidine ring. The amino group of the pyrazole acts as the nucleophile, attacking the carbonyls of the 1,3-dicarbonyl compound to form the six-membered ring, initially yielding a hydroxyl group at the 6-position.
-
-
Step 3: Chlorination of the 6-Position (Intermediate G)
-
Methodology: The hydroxyl group at the 6-position is converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This type of transformation is a common and high-yielding reaction for heterocyclic hydroxyl groups.[11]
-
Causality: The hydroxyl group is a poor leaving group. POCl₃ activates it by forming a phosphate ester intermediate, which is then readily displaced by a chloride ion in an SₙAr (Nucleophilic Aromatic Substitution) type mechanism. This step is crucial for introducing the key chlorine substituent.
-
-
Step 4: Saponification to the Final Product (I)
-
Methodology: The ethyl ester (G) is hydrolyzed to the final carboxylic acid using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate.
-
Causality: This is a standard ester hydrolysis (saponification) reaction. It is performed as the final step to unmask the carboxylic acid, which could otherwise be reactive under the conditions of the chlorination step.
-
Section 3: Applications in Drug Discovery & Development
The true value of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its utility as a versatile intermediate for building complex, biologically active molecules. The pyrazolo[1,5-a]pyrimidine scaffold itself is a known "hinge-binder," capable of forming key hydrogen bonds with the backbone of protein kinases in their ATP-binding pocket.[13][14]
The functional groups of this specific derivative offer distinct advantages:
-
The C6-Chloro Group: This position is a key site for diversification. The chlorine can be displaced via nucleophilic aromatic substitution (e.g., with amines, thiols) or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a vast array of aryl, heteroaryl, or alkyl groups.[10][11] These introduced groups can be tailored to target specific pockets within a kinase active site, thereby enhancing potency and selectivity.
-
The C2-Carboxylic Acid Group: This functional group provides a strong hydrogen bond donor and acceptor, which can form critical interactions with polar residues (like lysine or arginine) in a target's active site. Alternatively, it serves as a convenient chemical handle for amide coupling reactions, allowing for the attachment of larger and more complex side chains to explore additional binding interactions.[14]
Case Study: A Scaffold for Kinase Inhibitors
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been successfully developed as potent inhibitors of numerous kinases, including Tropomyosin Receptor Kinases (Trk) and PI3Kδ.[13][14][15] Dysregulation of these kinase signaling pathways is a hallmark of many cancers and inflammatory diseases.
Diagram: Conceptual Kinase Inhibition
Caption: Competitive binding of a pyrazolo[1,5-a]pyrimidine inhibitor.
Section 4: Analytical and Quality Control Protocols
Ensuring the purity and identity of this intermediate is paramount for its use in regulated drug development pipelines. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) is the standard method for quality control.
Protocol: Reverse-Phase HPLC for Purity Assessment
This protocol is a self-validating system for determining the purity of the target compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid ensures the carboxylic acid moiety is protonated for consistent retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to an appropriate wavelength (e.g., 254 nm or 310 nm, determined by UV scan).
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Execution and Data Analysis:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The identity can be confirmed by an in-line mass spectrometer, which should show a parent ion mass corresponding to the compound's molecular weight.
-
| Parameter | Typical Specification |
| Purity (HPLC) | ≥ 97.0% |
| Identity (MS) | [M+H]⁺ or [M-H]⁻ consistent with MW 197.58 |
| Appearance | Conforms to standard |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not publicly available, data from structurally related pyrazolo[1,5-a]pyrimidines and chlorinated aromatic compounds provide a strong basis for safe handling procedures.
| Hazard Category | Recommendation |
| Acute Toxicity | May be harmful if swallowed or inhaled. Avoid creating dust. |
| Skin Irritation | Causes skin irritation. Wear nitrile gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. |
| Respiratory | May cause respiratory irritation. Handle in a well-ventilated fume hood. |
Standard Operating Procedures (SOPs)
-
Engineering Controls: Always handle the solid material and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is more than just a chemical intermediate; it is a strategic building block for the design of highly specific and potent therapeutic agents. Its pyrazolo[1,5-a]pyrimidine core provides a proven foundation for kinase hinge-binding, while its chloro and carboxylic acid functionalities offer orthogonal handles for extensive chemical modification and optimization of drug-like properties. For research teams in oncology, immunology, and other fields driven by kinase signaling, a thorough understanding and proficient use of this scaffold are essential for accelerating the journey from hit identification to clinical candidate.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. [Link]
-
914206-75-0 6-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID. (n.d.). Autech Industry Co.,Limited. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]
-
products - Coolpharm. (n.d.). Coolpharm. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidines: Estrogen Receptor Ligands Possessing Estrogen Receptor β Antagonist Activity. (n.d.). ACS Publications. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. [Link]
-
914206-75-0 | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. (n.d.). Capot Chemical. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. (n.d.). IndiaMART. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. [Link]
-
6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. (n.d.). IndiaMART. [Link]
-
Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate [cymitquimica.com]
- 3. 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Price from Supplier Brand Shanghai Keepontech Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 378211-85-9 | NP57366 [biosynth.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. Capot Chemical Co., Ltd. | Chemical-Suppliers [chemical-suppliers.eu]
- 10. indiamart.com [indiamart.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824 - PubChem [pubchem.ncbi.nlm.nih.gov]
